REACTION_SMILES
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[C:8]([O:9][C:10](=[O:11])[N:15]1[CH2:16][CH2:17][CH:18]([CH2:21][NH:22][C:23](=[O:24])[c:25]2[cH:26][cH:27][cH:28][c:29]3[nH:30][c:31]([CH:34]([CH3:35])[CH3:36])[n:32][c:33]23)[CH2:19][CH2:20]1)([CH3:12])([CH3:13])[CH3:14].[CH3:37][CH2:38][N:39]([CH2:40][CH3:41])[CH2:42][CH3:43].[CH3:44][C:45](=[O:46])[OH:47].[Cl:48][CH2:49][Cl:50].[OH:1][C:2]([C:3]([F:4])([F:5])[F:6])=[O:7]>>[NH:15]1[CH2:16][CH2:17][CH:18]([CH2:21][NH:22][C:23](=[O:24])[c:25]2[cH:26][cH:27][cH:28][c:29]3[nH:30][c:31]([CH:34]([CH3:35])[CH3:36])[n:32][c:33]23)[CH2:19][CH2:20]1
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Name
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CC(C)c1nc2c(C(=O)NCC3CCN(C(=O)OC(C)(C)C)CC3)cccc2[nH]1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1nc2c(C(=O)NCC3CCN(C(=O)OC(C)(C)C)CC3)cccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC(C)c1nc2c(C(=O)NCC3CCNCC3)cccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |